4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-
Description
Overview of the 4H-1-Benzopyran-4-one (Flavone) Scaffold in Natural Products and Synthetic Chemistry
The 4H-1-benzopyran-4-one, or flavone (B191248), skeleton is a fundamental structure in a vast array of natural and synthetic compounds. nih.govmdpi.com Flavones are a major subclass of flavonoids, which are polyphenolic compounds widely distributed in plants, fruits, and vegetables. researchgate.netnih.gov
In Natural Products: Flavonoids, including flavones, are secondary metabolites in plants, where they play crucial roles in protection against UV radiation and in the interaction between plants and fungi. researchgate.net Natural flavones such as apigenin, luteolin, and nobiletin (B1679382) are found in foods like celery, carrots, olive oil, and tea. researchgate.netmdpi.com These naturally occurring molecules have garnered significant interest for their diverse health benefits. nih.gov More than 13,000 flavonoids have been identified to date. nih.gov The benzopyran unit is a common motif in over 4,000 compounds, including many natural products, due to prenylation and cyclization reactions in polyketide biosynthesis pathways. acs.org
In Synthetic Chemistry: The flavone scaffold is considered an indispensable anchor for the development of new therapeutic agents. nih.govscilit.com Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets. acs.org The most common synthetic route to the 2-phenyl-chromen-4-one system involves the oxidative cyclization of o-hydroxychalcones. mdpi.comnih.gov A widely used method employs an iodine/dimethyl sulfoxide (B87167) (I₂/DMSO) system, which often produces the target flavones in high yields. mdpi.comresearchgate.net The versatility of this scaffold allows for the synthesis of a wide range of derivatives, making it a cornerstone of modern medicinal chemistry. nih.govnih.gov
The biological activities associated with the flavone scaffold are extensive and well-documented. Research has demonstrated that flavone derivatives possess a wide spectrum of pharmacological properties.
Table 1: Reported Biological Activities of Flavone Derivatives
| Biological Activity | Description | Citations |
|---|---|---|
| Antioxidant | Flavones can scavenge free radicals and regulate pathways like Nrf2/heme oxygenase-1 to reduce oxidative stress. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |
| Anti-inflammatory | Natural flavones can modulate key inflammatory signaling pathways, such as NF-κB, reducing the production of pro-inflammatory cytokines. researchgate.netmdpi.comnih.gov | researchgate.netmdpi.comnih.gov |
| Anticancer | Flavones can inhibit enzymes crucial for tumorigenesis (e.g., protein kinases), arrest the cell cycle, and induce apoptosis in tumor cells. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |
| Antimicrobial | Various flavone derivatives have shown activity against bacteria, fungi, and viruses. researchgate.netnih.gov | researchgate.netnih.gov |
| Neuroprotective | Certain flavones have demonstrated protective effects in models of neurodegenerative disorders. nih.gov | nih.gov |
| Cardioprotective | Some flavonoids have been studied for their potential benefits to cardiovascular health. nih.govnih.gov | nih.govnih.gov |
The Role of Iodine in Organic Synthesis and Modifying Biological Activity
Iodine is a versatile element in organic chemistry, serving as a readily available, inexpensive, and environmentally benign reagent or catalyst for a multitude of transformations. mdpi.comrsc.org Its incorporation into organic molecules, particularly pharmacologically active scaffolds like flavones, can significantly alter their biological profiles.
In Organic Synthesis: Molecular iodine (I₂) is widely used in organic synthesis due to its character as a mild Lewis acid, an oxidizing agent, and its stability. rsc.orgresearchgate.netniscpr.res.in It effectively catalyzes reactions such as esterification, acetalization, and the synthesis of heterocyclic compounds. researchgate.netniscpr.res.in A key application relevant to flavone chemistry is the iodination of aromatic rings. mdpi.com The introduction of an iodine atom provides a "handle" for further synthetic modifications, most notably in cross-coupling reactions like the Suzuki-Miyaura reaction, which allows for the creation of C-C bonds to introduce new aryl groups. researchgate.netresearchgate.net The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution and cross-coupling reactions. wikipedia.org
In Modifying Biological Activity: The introduction of iodine into a biologically active molecule can profoundly impact its properties in several ways:
Increased Lipophilicity: The large atomic size of iodine generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Halogen Bonding: Iodine atoms can act as halogen bond donors, forming non-covalent interactions with electronegative atoms like oxygen or nitrogen in biological macromolecules such as proteins and nucleic acids. This interaction can enhance binding affinity and selectivity for a specific target.
Steric Effects: The bulk of the iodine atom can influence the conformation of the molecule and its fit within a receptor's binding site.
Metabolic Blocking: Placing an iodine atom at a position susceptible to metabolic oxidation can block that pathway, potentially increasing the molecule's half-life.
Iodinated organic compounds are found in nature, with marine environments being a particularly rich source. wikipedia.org In medicine, iodine's role is most famously exemplified by the thyroid hormones, which are essential regulators of metabolism. mdpi.com Synthetic organoiodine compounds are used as X-ray contrast media and have shown therapeutic potential in areas like cancer and inflammation. mdpi.com
Current Research Landscape of 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- and Related Iodinated Flavones
Research into 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- (8-iodoflavone) and its analogs focuses primarily on its use as a synthetic intermediate and the exploration of the biological activities of its derivatives.
The synthesis of 8-iodoflavones is efficiently achieved through regioselective oxidative cyclization-iodination of (E)-2′-hydroxychalcones using an iodine/dimethyl sulfoxide system. researchgate.net This method provides direct access to the 8-iodo-substituted flavone core.
A significant area of research involves using 8-iodoflavones as precursors for more complex molecules. The iodine atom at the 8-position is an ideal leaving group for Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net This reaction has been used to synthesize a variety of 8-arylflavones, which are congeners of biologically active natural products like wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone). researchgate.netresearchgate.net Studies on these 8-arylflavones have shown that the nature of the functional group at the 8-position plays a critical role in determining the compound's bioactivity. researchgate.net For instance, replacing the methoxy (B1213986) group of wogonin with an aryl group led to a loss of inhibitory activity against COX-2 catalyzed PGE2 production, highlighting the sensitivity of structure-activity relationships at this position. researchgate.net
While much of the research uses 8-iodoflavone as a building block, related iodinated flavonoids have been investigated for their own biological properties. For example, novel diiodo-substituted 3-dithiocarbamic flavanones have been studied for their antioxidant properties, with results indicating that the presence of halogen substituents can induce better antioxidant activity than standards like ascorbic acid and BHT. nih.gov Furthermore, a compound structurally related to 8-iodoflavone, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), has been extensively studied as a potent inhibitor of phosphoinositide-3 kinase (PI3K) and casein kinase 2, enzymes involved in critical cell signaling pathways. nih.gov This demonstrates the potential of the 8-phenyl-4H-1-benzopyran-4-one scaffold in modulating key cellular processes.
Table 2: Research Highlights of Iodinated and 8-Substituted Flavones
| Compound/Class | Research Focus | Key Findings | Citations |
|---|---|---|---|
| 8-Iodoflavones | Synthetic Intermediate | Efficiently synthesized via oxidative cyclization-iodination. Serves as a key precursor for Suzuki coupling reactions to create 8-arylflavones. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| 8-Arylflavones | Biological Activity | Synthesized from 8-iodoflavones. The functional group at the 8-position is critical for bioactivity, as demonstrated in studies of wogonin analogs. researchgate.net | researchgate.net |
| Diiodo-substituted flavanones | Antioxidant Activity | Halogen substituents enhanced antioxidant properties compared to standards. nih.gov | nih.gov |
| 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | Enzyme Inhibition | A potent inhibitor of PI3K and casein kinase 2, affecting crucial cellular functions like synaptic vesicle cycling. nih.gov | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
8-iodo-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJANHKTNIUENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4h 1 Benzopyran 4 One, 8 Iodo 2 Phenyl and Its Analogues
Strategic Retrosynthetic Analysis and Key Precursors for 8-Iodo-2-phenyl Flavones
A logical retrosynthetic analysis of the target molecule, 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-, reveals two primary disconnection approaches. The most common strategy involves the disconnection of the pyranone ring, leading back to key acyclic precursors.
Route A disconnects the C2-C3 and O1-C2 bonds of the flavone (B191248) core, which points to a 2'-hydroxy-3'-iodochalcone as a direct precursor. This chalcone (B49325), in turn, can be retrosynthetically disconnected via a Claisen-Schmidt condensation, leading to 2'-hydroxy-3'-iodoacetophenone and benzaldehyde (B42025) as the fundamental building blocks. This approach is often favored due to the wide availability of substituted benzaldehydes, allowing for diversity in the 2-phenyl group.
Route B involves the disconnection of the C3-C4 and O1-C(Ar) bonds, suggesting a Baker-Venkataraman rearrangement pathway. This route starts from a 2'-benzoyloxy-3'-iodoacetophenone, which rearranges to a 1,3-diketone intermediate that subsequently undergoes acid-catalyzed cyclization to form the flavone ring. The key precursors for this route are 2'-hydroxy-3'-iodoacetophenone and benzoyl chloride.
A third, less common, retrosynthetic approach would involve the synthesis of the 2-phenyl-4H-1-benzopyran-4-one core first, followed by a regioselective iodination at the C-8 position. This strategy relies on the development of highly selective C-H functionalization methods.
The key precursors for the synthesis of 8-iodo-2-phenylflavones are therefore:
2'-Hydroxy-3'-iodoacetophenone: This is a crucial starting material for both the chalcone and Baker-Venkataraman routes. Its synthesis typically involves the direct iodination of 2'-hydroxyacetophenone.
Benzaldehyde: This provides the B-ring and the 2-phenyl substituent of the flavone. A wide variety of substituted benzaldehydes can be used to generate analogues.
Benzoyl Chloride: This is required for the Baker-Venkataraman route to acylate the hydroxyl group of 2'-hydroxy-3'-iodoacetophenone.
Classical and Contemporary Approaches to Flavone Synthesis with Specific Regioselectivity at C-8
The classical approaches to flavone synthesis have been adapted to achieve regioselective substitution at the C-8 position. These methods primarily rely on starting with a precursor that already contains the desired substituent at the corresponding position.
Baker-Venkataraman Rearrangement and Oxidative Cyclization in Iodinated Flavone Synthesis
The Baker-Venkataraman rearrangement is a powerful method for the synthesis of flavones. libretexts.orgnih.gov This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone. libretexts.org
For the synthesis of 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-, the process would start with the acylation of 2'-hydroxy-3'-iodoacetophenone with benzoyl chloride in the presence of a base like pyridine to form 2'-benzoyloxy-3'-iodoacetophenone. This intermediate is then treated with a strong base, such as potassium hydroxide, to induce the rearrangement to 1-(2-hydroxy-3-iodophenyl)-3-phenylpropane-1,3-dione. The final step is the acid-catalyzed cyclodehydration of the diketone, typically using sulfuric acid in acetic acid, to afford the target 8-iodoflavone.
A related method is the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using hydrogen peroxide in an alkaline medium to form a flavonol (a 3-hydroxyflavone). While this method primarily yields flavonols, modifications can sometimes lead to flavones.
Chalcone Precursors and their Transformation to 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-
The most widely used method for flavone synthesis involves the use of chalcone precursors. innovareacademics.inindexcopernicus.cominnovareacademics.in This pathway begins with the Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone with an aromatic aldehyde in the presence of a base. wikipedia.orgresearchgate.netmagritek.comresearchgate.net
To synthesize 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-, 2'-hydroxy-3'-iodoacetophenone is condensed with benzaldehyde using a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent. This reaction yields (E)-1-(2-hydroxy-3-iodophenyl)-3-phenylprop-2-en-1-one (a 2'-hydroxy-3'-iodochalcone).
The subsequent transformation of the chalcone to the flavone can be achieved through several oxidative cyclization methods. A common and effective method is the iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inindexcopernicus.cominnovareacademics.in Refluxing the 2'-hydroxy-3'-iodochalcone with a catalytic amount of iodine in DMSO leads to the formation of the flavone ring through an intramolecular cyclization followed by oxidation.
| Precursor 1 | Precursor 2 | Reaction | Intermediate | Product |
| 2'-Hydroxy-3'-iodoacetophenone | Benzaldehyde | Claisen-Schmidt Condensation | 2'-Hydroxy-3'-iodochalcone | 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- |
| 2'-Hydroxy-3'-iodoacetophenone | Benzoyl Chloride | Acylation | 2'-Benzoyloxy-3'-iodoacetophenone | 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- (via Baker-Venkataraman) |
Transition Metal-Catalyzed Syntheses Involving the 8-Iodo Moiety
The 8-iodo substituent on the flavone ring is not only a target functional group but also a versatile handle for further elaboration through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Introducing or Modifying the 8-Position
Once the 8-iodoflavone scaffold is synthesized, the iodine atom can be readily replaced with a variety of other functional groups using palladium-catalyzed cross-coupling reactions. This allows for the late-stage diversification of the flavone core.
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. magritek.com 8-Iodo-2-phenyl-4H-1-benzopyran-4-one can be reacted with various aryl or vinyl boronic acids or their esters to introduce new substituents at the 8-position.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.netresearchgate.netnih.govnih.gov This reaction can be used to introduce alkynyl groups at the 8-position of the flavone, which can then be further transformed into other functionalities.
| Reaction | Substrate | Reagent | Catalyst | Product |
| Suzuki Coupling | 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- | Arylboronic acid | Pd catalyst, Base | 8-Aryl-2-phenyl-4H-1-benzopyran-4-one |
| Sonogashira Coupling | 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 8-Alkynyl-2-phenyl-4H-1-benzopyran-4-one |
C-H Functionalization Strategies for Direct Iodination at the 8-Position
While less common for this specific transformation, direct C-H functionalization represents a modern and atom-economical approach to introduce substituents onto aromatic rings. Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed for various aromatic systems. The regioselectivity of these reactions is often controlled by a directing group. For flavones, the carbonyl group at the 4-position could potentially direct the C-H activation to the C-5 position. However, achieving selective iodination at the C-8 position via C-H activation would likely require a specifically designed directing group or a catalyst system that favors this position. Research in this area is ongoing and holds promise for more efficient syntheses of 8-haloflavonoids in the future.
Green Chemistry and Sustainable Synthetic Routes to 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-
The principles of green chemistry are increasingly influencing the design of synthetic pathways for complex molecules like 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-, and its analogues. The focus is on developing methodologies that are more environmentally benign, reducing waste, avoiding hazardous substances, and improving energy efficiency. In the synthesis of flavonoids, this translates to exploring alternatives to traditional methods that often rely on harsh conditions, toxic solvents, and multi-step processes. Sustainable routes, including microwave-assisted protocols, solvent-free reactions, and biocatalytic transformations, are at the forefront of this endeavor, offering significant advantages in terms of reduced environmental impact and increased efficiency. ijprt.orgbohrium.com The introduction of an iodine atom onto the flavonoid scaffold, as in 8-iodoflavone, is of particular interest as it provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate novel derivatives with potential biological activities. nih.gov
Solvent-Free and Microwave-Assisted Protocols
A prominent green strategy for the synthesis of 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- involves the oxidative cyclization of a corresponding 2'-hydroxychalcone precursor. This transformation has been effectively achieved using greener approaches that minimize or eliminate the use of volatile organic solvents and reduce reaction times through alternative energy sources like microwave irradiation. orientjchem.org
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govekb.egsemanticscholar.org In the synthesis of iodinated flavones, microwave irradiation has been successfully applied to the cyclization of iodinated 2'-hydroxychalcones. researchgate.net The process typically involves treating the chalcone with an oxidizing agent, such as iodine in a minimal amount of a high-boiling solvent like dimethyl sulfoxide (DMSO), under microwave heating. orientjchem.org This method facilitates a significant acceleration of the reaction, providing the desired flavone in minutes as opposed to hours required for conventional heating. researchgate.net
The benefits of microwave irradiation over conventional heating for the synthesis of substituted iodoflavones from their respective chalcones are clearly demonstrated by comparative studies. A notable decrease in reaction time and an increase in percentage yield are consistently observed with the microwave method. researchgate.net
| Substituted Chalcone | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 3',5'-diiodo-2'-hydroxy-4-chlorochalcone | Conventional Heating (CH) | 10-12 hours | 65 | researchgate.net |
| Microwave Irradiation (MWI) | 10-15 minutes | 85 | researchgate.net | |
| 3',5'-diiodo-2'-hydroxy-4-bromochalcone | Conventional Heating (CH) | 10-12 hours | 60 | researchgate.net |
| Microwave Irradiation (MWI) | 10-15 minutes | 82 | researchgate.net | |
| 3',5'-diiodo-2'-hydroxy-4-methoxychalcone | Conventional Heating (CH) | 10-12 hours | 68 | researchgate.net |
| Microwave Irradiation (MWI) | 10-15 minutes | 88 | researchgate.net |
Solvent-free, or solid-state, reaction conditions represent another key green chemistry approach. These reactions, often facilitated by grinding or trituration, reduce waste and eliminate the environmental and safety hazards associated with organic solvents. researchgate.netsemanticscholar.org The synthesis of flavones from 2'-hydroxychalcones can be achieved under solvent-free conditions using ammonium iodide (NH₄I) as an eco-friendly iodine source and oxidant for the cyclization step. This method avoids the use of hazardous chemicals and organic solvents, with reactions proceeding efficiently at room temperature to give high yields of the product.
Biocatalytic Approaches and Enzymatic Transformations
Biocatalysis offers a highly sustainable and powerful alternative to conventional chemical synthesis, utilizing isolated enzymes or whole-cell systems to perform chemical transformations. researchgate.net The primary advantages of enzymatic methods include high specificity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of water as a solvent, all of which align perfectly with the principles of green chemistry. researchgate.nettudelft.nl
While the direct biocatalytic synthesis of 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- is an emerging area, research into the enzymatic halogenation of flavonoids provides strong evidence for the feasibility of this approach. researchgate.net Halogenase enzymes, particularly haloperoxidases and FAD-dependent halogenases, are nature's tools for incorporating halogen atoms into organic molecules. tandfonline.comnih.gov These enzymes exhibit remarkable control over the position of halogenation, a feature that is often difficult to achieve with chemical reagents. tandfonline.comchemrxiv.org
Several studies have demonstrated the potential of enzymes to modify the flavonoid skeleton at the C-8 position:
Chloroperoxidase from the fungus Caldariomyces fumago has been shown to catalyze the chlorination and bromination of flavanones, such as naringenin, at the C-6 and C-8 positions. nih.gov
Thyroid peroxidase (TPO) , a mammalian enzyme, can act on the isoflavone biochanin A as an alternative substrate for iodination, producing the 6,8-diiodo derivative as the major product. nih.gov This provides a direct example of enzymatic di-iodination on the A-ring of a flavonoid-type structure.
FAD-dependent halogenases (FDHs) are a class of enzymes known to catalyze the site-selective halogenation of electron-rich aromatic compounds. tandfonline.comchemrxiv.org They utilize flavin adenine dinucleotide (FADH₂), oxygen, and a halide ion (Cl⁻, Br⁻, or I⁻) to generate a reactive hypohalous acid intermediate within a protected active site, which then performs a highly specific electrophilic halogenation on the bound substrate. chemrxiv.org The potential to engineer these enzymes or discover new ones with specificity for the C-8 position of 2-phenyl-4H-1-benzopyran-4-one is a promising avenue for future green synthesis. chemrxiv.org
The general mechanism for haloperoxidases involves the use of hydrogen peroxide to oxidize a halide ion (e.g., iodide, I⁻) into a reactive electrophilic halogenating species, often described as a hypohalite equivalent ("IO⁻") or enzyme-bound hypoiodite. nih.govnih.gov This species is then used to iodinate the organic substrate. The development of robust and reusable immobilized enzyme systems could pave the way for the efficient and sustainable production of 8-iodoflavones and their analogues.
Reactivity and Transformational Studies of 4h 1 Benzopyran 4 One, 8 Iodo 2 Phenyl
Reactions of the 8-Iodo Substituent
The carbon-iodine bond at the 8-position is the most reactive site for many synthetic transformations due to its susceptibility to oxidative addition with transition metal catalysts.
Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl iodides are highly effective substrates for these transformations. sigmaaldrich.comresearchgate.net The general mechanism for these reactions involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org Several key coupling reactions can be applied to 8-iodoflavone for derivatization.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. libretexts.org It is widely used to synthesize biaryl compounds. For 8-iodoflavone, this would involve reacting it with a substituted arylboronic acid in the presence of a palladium catalyst and a base to yield 8-aryl-2-phenyl-4H-1-benzopyran-4-ones.
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of 8-iodoflavone with various terminal alkynes under Sonogashira conditions provides a direct route to 8-alkynylflavone derivatives. These reactions are typically carried out under mild, basic conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of the alkyne partner. wikipedia.orgorganic-chemistry.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org Applying this to 8-iodoflavone would result in the formation of 8-vinylflavone derivatives. The reaction typically requires a palladium catalyst and a base, and often exhibits high stereoselectivity for the trans isomer. organic-chemistry.org Intramolecular versions of the Heck reaction are particularly efficient for forming new rings. youtube.comlibretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgrug.nlorganic-chemistry.org The reaction of 8-iodoflavone with various amines in the presence of a suitable palladium catalyst and a strong base would yield 8-aminoflavone derivatives, which are otherwise difficult to synthesize. The choice of phosphine (B1218219) ligand is critical for the success and scope of this transformation. rug.nl
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | 8-Arylflavones |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | 8-Alkynylflavones |
| Heck | R-CH=CH₂ | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 8-Alkenylflavones |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP, XPhos | NaOt-Bu, K₃PO₄ | 8-Aminoflavones |
Nucleophilic Substitution and Reductive Elimination Pathways at the 8-Position
Direct nucleophilic substitution of the iodo group on the aromatic ring of 8-iodoflavone is generally challenging under standard S_N1 or S_N2 conditions. The C(sp²)-I bond is strong, and the electron-rich aromatic π-system repels nucleophiles. However, nucleophilic aromatic substitution (S_NAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups, which is the case for the flavone (B191248) skeleton due to the conjugated carbonyl group.
Reductive elimination is not a standalone reaction pathway for an aryl iodide but is the crucial, final step in the catalytic cycles of the cross-coupling reactions described above. researchgate.net After oxidative addition of the 8-iodoflavone to Pd(0) and subsequent transmetalation, the resulting diorganopalladium(II) intermediate, cis-[Pd(Flavone-8-yl)(R)(L₂)], undergoes reductive elimination. researchgate.net In this step, the new carbon-carbon or carbon-nitrogen bond is formed, and the product is expelled from the coordination sphere of the metal, regenerating the active Pd(0) catalyst. nih.govnih.gov The rate and facility of this step can be influenced by the electronic properties of the coupling partners and the steric and electronic nature of the ancillary ligands on the palladium center. researchgate.netresearchgate.net For instance, electron-donating groups on the aryl ligand can accelerate the reductive elimination of arylnitriles. nih.gov
Reactivity of the 2-Phenyl Group
The 2-phenyl ring (B-ring) of the flavone structure is a distinct aromatic system whose reactivity is influenced by its connection to the electron-deficient pyranone core.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. youtube.com The reactivity of the 2-phenyl group in 8-iodoflavone towards electrophiles is modulated by the electronic effects of the benzopyran-4-one system. The heterocyclic C-ring, containing an α,β-unsaturated ketone, acts as an electron-withdrawing group, which deactivates the attached 2-phenyl B-ring towards electrophilic attack. youtube.com This deactivation directs incoming electrophiles primarily to the meta positions (3' and 5'). Common EAS reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid catalyst introduces an alkyl or acyl group. These reactions may be less effective due to the deactivating nature of the flavone core.
The presence of other substituents on the 2-phenyl ring will further influence the position of substitution based on their own directing effects. For example, an activating hydroxyl group at the 4'-position would direct incoming electrophiles to the ortho positions relative to it (3' and 5'). nih.gov
Modification of Substituents on the Phenyl Moiety
If the 2-phenyl group already bears functional groups, these can be chemically modified to create further diversity. This approach is common in the synthesis of flavonoid libraries. For example, a 2-(4'-nitrophenyl)flavone derivative could undergo reduction of the nitro group to an amine using reagents like SnCl₂/HCl or catalytic hydrogenation. This resulting amino group can then be further functionalized, for instance, through diazotization followed by Sandmeyer reactions or by acylation to form amides. Similarly, a hydroxyl group on the phenyl ring can be derivatized through alkylation or acylation to form ethers or esters, respectively. mdpi.com
| Initial Substituent (on 2-Phenyl Ring) | Reaction Type | Typical Reagents | Product Substituent |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | H₂, Pd/C; SnCl₂, HCl | Amino (-NH₂) |
| Hydroxyl (-OH) | Alkylation (Etherification) | R-X, Base (e.g., K₂CO₃) | Alkoxy (-OR) |
| Hydroxyl (-OH) | Acylation (Esterification) | Acyl Chloride, Pyridine | Acyloxy (-OCOR) |
| Amino (-NH₂) | Acylation (Amidation) | Acyl Chloride, Base | Amido (-NHCOR) |
Transformations Involving the 4H-1-Benzopyran-4-one Core
The core heterocyclic structure of 8-iodoflavone, the 4H-1-Benzopyran-4-one (chromone) system, can also undergo various chemical transformations. These reactions typically involve the carbonyl group, the C2-C3 double bond, or cleavage of the heterocyclic C-ring.
Reduction Reactions: The carbonyl group at the C4 position can be selectively reduced. For example, reduction with sodium borohydride (B1222165) can lead to the corresponding alcohol, 4-hydroxyflavone. More vigorous reduction conditions can affect the C2-C3 double bond as well, leading to flavanones or flavanols. Electrochemical reduction of the carbonyl group has also been studied. mdpi.com
Cycloaddition Reactions: The electron-deficient C2-C3 double bond of the chromone (B188151) core can act as a dienophile or dipolarophile in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with dipoles like azomethine ylides can be used to construct complex, polycyclic systems fused to the chromone ring. nih.govresearchgate.netuchicago.edu Similarly, [2+2] photocycloadditions with alkenes can yield cyclobutane-fused chromanone derivatives. rsc.org
Ring-Opening Reactions: Under strongly basic conditions (e.g., treatment with aqueous or alcoholic KOH), the heterocyclic C-ring can undergo cleavage. This typically involves nucleophilic attack at the C2 position, leading to the formation of a 2'-hydroxychalcone (B22705) derivative. researchgate.net Flavin cofactors have also been shown to catalyze epoxide ring-opening reactions, suggesting the potential for complex biochemical or biomimetic transformations. springernature.com
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure for 4h 1 Benzopyran 4 One, 8 Iodo 2 Phenyl and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like 8-iodoflavone. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) experiments are employed to map the carbon skeleton and the precise placement of protons and substituents.
2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. The structures of iodinated flavonoids and their derivatives have been successfully identified based on comprehensive spectral data, primarily including 1D and 2D NMR techniques. nih.govresearchgate.net
COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 8-iodoflavone, COSY spectra would show correlations between adjacent protons on the A and B rings, confirming their substitution patterns. For instance, a correlation between H-5 and H-6, and H-6 and H-7 would be expected.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.com This technique is essential for assigning the chemical shifts of protonated carbons in the flavonoid skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). sdsu.edu This is arguably the most powerful tool for piecing together the molecular framework. For example, in the 8-iodoflavone structure, the H-3 proton would show a correlation to the carbonyl carbon (C-4), and the protons on the B-ring (H-2'/6') would correlate to the C-2 carbon, confirming the connection and orientation of the phenyl ring. mdpi.com
Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment detects through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and stereochemistry.
The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals, as illustrated in the following representative data table for the 8-iodoflavone core structure, based on known flavonoid spectral data. analis.com.my
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 8-Iodoflavone
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Key HMBC Correlations (from H to C) | Key COSY Correlations |
| 2 | ~163.0 | - | - | - |
| 3 | ~107.5 | ~6.8 (s) | C-2, C-4, C-4a, C-1' | - |
| 4 | ~178.0 | - | - | - |
| 4a | ~124.0 | - | - | - |
| 5 | ~127.0 | ~8.1 (d) | C-4, C-6, C-8a | H-6 |
| 6 | ~126.5 | ~7.4 (t) | C-5, C-7, C-8 | H-5, H-7 |
| 7 | ~135.0 | ~7.8 (d) | C-5, C-6, C-8a | H-6 |
| 8 | ~92.0 | - | - | - |
| 8a | ~156.0 | - | - | - |
| 1' | ~131.5 | - | - | - |
| 2', 6' | ~126.2 | ~7.9 (m) | C-2, C-3', C-4' | H-3', H-5' |
| 3', 5' | ~129.0 | ~7.5 (m) | C-1', C-2', C-4' | H-2', H-4', H-6' |
| 4' | ~131.8 | ~7.5 (m) | C-2', C-3' | H-3', H-5' |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and specific derivative.
Solid-State NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful technique for studying the conformation and packing of molecules in the solid state. nih.gov It is highly sensitive to the local electronic environment of the carbon nuclei, which is influenced by intermolecular interactions and crystal packing. This makes it an ideal tool for identifying and characterizing different polymorphic forms of a compound. For flavonoids, ssNMR has been used to characterize the orientation of hydroxyl groups and understand the conformational details locked in the solid phase. nih.govresearchgate.net In the case of 8-iodoflavone and its derivatives, ssNMR could be used to study how the bulky iodine atom influences crystal packing and to identify any potential polymorphs, which can have different physical properties.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique that provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a molecule. mdpi.com For 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-, HRMS would be used to confirm its molecular formula, C₁₅H₉IO₂. The high accuracy of HRMS is critical for distinguishing between compounds with the same nominal mass but different elemental formulas, ensuring confident identification.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for detailed structural elucidation.
Flavonoids exhibit well-characterized fragmentation pathways, with the most prominent being the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring. nih.govresearchgate.net The analysis of these fragments provides information on the substitution patterns of the A and B rings. preprints.org For 8-iodoflavone, the presence of the iodine atom on the A-ring would be confirmed by the mass of the RDA fragment containing this ring. Other common fragmentations include the loss of small neutral molecules like CO and H₂O. nih.gov
Interactive Data Table: Predicted MS/MS Fragmentation of 8-Iodoflavone (C₁₅H₉IO₂; Exact Mass: 347.9647)
| Precursor Ion [M+H]⁺ | m/z | Proposed Fragment | Formula of Fragment | Loss |
| C₁₅H₁₀IO₂⁺ | 348.9725 | Molecular Ion | C₁₅H₁₀IO₂⁺ | - |
| 320.9776 | [M+H-CO]⁺ | C₁₄H₁₀IO⁺ | CO | |
| 221.9827 | [M+H-C₇H₅O]⁺ | C₈H₅IO⁺ | C₇H₅O (B-ring related) | |
| 193.9878 | [M+H-C₇H₅O-CO]⁺ | C₇H₅I⁺ | C₇H₅O, CO | |
| 127.0028 | [I]⁺ | I⁺ | C₁₅H₁₀O₂ | |
| 102.0422 | [C₈H₆]⁺ | C₈H₆⁺ | C₇H₄IO₂ |
Note: The m/z values are theoretical and based on the most common fragmentation pathways for flavonoids.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis
For flavonoids, vibrational spectra are characterized by several key bands. nih.gov The analysis of these bands can confirm the presence of the core flavone (B191248) structure in 8-iodoflavone.
C=O Stretching: The carbonyl (C=O) group of the γ-pyrone ring gives rise to a strong, characteristic absorption band in the FTIR spectrum, typically in the range of 1620-1660 cm⁻¹. researchgate.net Its exact position is sensitive to conjugation and substitution on the flavonoid skeleton.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings produce a series of bands between 1450 and 1610 cm⁻¹. irb.hr
C-O-C Stretching: The ether linkage (C-O-C) within the pyrone ring results in characteristic asymmetric and symmetric stretching bands, often observed between 1000 and 1300 cm⁻¹.
C-I Vibration: The carbon-iodine bond will also have characteristic vibrations. The C-I stretching frequency is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, due to the heavy mass of the iodine atom.
Interactive Data Table: Key Vibrational Frequencies for the 8-Iodoflavone Structure
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region |
| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman |
| Carbonyl (C=O) Stretch | 1660-1620 | FTIR/Raman |
| Aromatic C=C Stretch | 1610-1450 | FTIR/Raman |
| C-O-C Asymmetric Stretch | 1300-1200 | FTIR |
| C-O-C Symmetric Stretch | 1100-1000 | FTIR |
| Aromatic C-H Bending | 900-675 | FTIR |
| C-I Stretch | 600-500 | FTIR/Raman |
Note: These are general ranges for the specified functional groups and can vary depending on the molecular environment and physical state.
X-ray Crystallography for Three-Dimensional Structure and Intermolecular Interactions
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. nih.gov This method provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering a detailed portrait of the molecule's conformation. For 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-, a single-crystal X-ray diffraction analysis would reveal critical structural features of the flavone backbone.
The analysis would precisely define the planarity of the benzopyran-4-one ring system and the dihedral angle of the 2-phenyl ring relative to it. This orientation is crucial as it influences the molecule's electronic properties and potential for steric hindrance. The carbon-iodine bond length and the bond angles around the C8-iodine substitution on Ring A would be accurately determined.
A key aspect of the crystallographic study is the elucidation of intermolecular interactions that govern the packing of molecules in the crystal lattice. For 8-iodoflavone, several types of non-covalent interactions are anticipated:
Halogen Bonding: The iodine atom at the C8 position is a potential halogen bond donor. It can engage in directional interactions with electron-rich atoms (such as the carbonyl oxygen or a nitrogen atom in a co-crystallized solvent) of neighboring molecules. The strength and geometry of these halogen bonds play a significant role in stabilizing the crystal packing.
Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, potential interactions of the type C–H···O could occur, involving the carbonyl oxygen atom as an acceptor. These weaker interactions can further influence the molecular arrangement in the solid state.
While a specific crystal structure for 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- is not publicly available, the expected crystallographic parameters can be inferred from analyses of similar flavonoid structures. The following table presents a hypothetical, yet realistic, set of data that one might expect to obtain from such an analysis.
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105° |
| C(8)-I Bond Length | ~2.10 Å |
| C(4)=O Bond Length | ~1.22 Å |
| Dihedral Angle (Benzopyran-Phenyl) | 20-40° |
| Dominant Intermolecular Interaction | Halogen Bonding (I···O), π-π Stacking |
Chiroptical Spectroscopy (CD/ORD) for Chiral Analogues
The parent molecule, 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-, is achiral and therefore does not exhibit optical activity. However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for studying its chiral analogues. nih.gov Chirality can be introduced into the flavone structure, for example, by the presence of a stereogenic center on a substituent attached to the phenyl ring. The resulting enantiomers will interact differently with plane-polarized light.
CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. These techniques are exceptionally sensitive to the spatial arrangement of atoms around a chiral center.
For a chiral analogue of 8-iodoflavone, the CD spectrum would exhibit characteristic positive or negative peaks, known as Cotton effects, corresponding to electronic transitions within the molecule. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenter(s).
The determination of the absolute configuration of a chiral molecule using chiroptical spectroscopy typically involves a combined experimental and computational approach:
Synthesis and Separation: A racemic mixture of the chiral analogue is synthesized and the enantiomers are separated, often using chiral High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net
Experimental Measurement: The CD and ORD spectra of each enantiomer are recorded.
Computational Modeling: Quantum-chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical CD spectrum for one of the enantiomers (e.g., the R-enantiomer). nih.govresearchgate.net
Comparison and Assignment: The experimentally measured CD spectrum is compared with the theoretically calculated spectrum. A match between the experimental spectrum of one enantiomer and the calculated spectrum for the R-configuration allows for the unambiguous assignment of its absolute configuration as R. The other enantiomer is consequently assigned the S-configuration.
The following table illustrates the kind of data obtained from a CD spectroscopic analysis for a hypothetical pair of enantiomers of a chiral 8-iodoflavone derivative.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assigned Configuration |
|---|---|---|---|
| Enantiomer 1 (First Eluting) | ~320 | +15,000 | R |
| ~270 | -20,000 | ||
| Enantiomer 2 (Second Eluting) | ~320 | -15,000 | S |
| ~270 | +20,000 |
This powerful combination of experimental chiroptical spectroscopy and theoretical calculations provides essential information for stereochemical control in asymmetric synthesis and for understanding structure-activity relationships in chiral bioactive molecules. nih.gov
Computational and Theoretical Studies on 4h 1 Benzopyran 4 One, 8 Iodo 2 Phenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn govern molecular properties and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like flavonoids.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. wikipedia.orgossila.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com
Table 1: Representative Frontier Orbital Data from DFT Calculations for Flavonoid Structures
| Parameter | Description | Typical Value (eV) | Implication for 8-Iodoflavone |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 | Indicates electron-donating capability. The iodine may slightly lower this energy. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.5 | A larger gap suggests higher kinetic stability. researchgate.net |
Note: This table presents typical, generalized values for flavonoid-type structures to illustrate the concept. Actual values for 8-iodoflavone would require specific DFT calculations.
Electrostatic Potential Maps (MEPs): An electrostatic potential map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netproteopedia.org It uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). youtube.com
For 8-iodoflavone, an MEP would show a significant region of negative potential around the carbonyl oxygen at the 4-position, as expected. The iodine atom introduces a unique feature known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom along the C-I bond axis. researchgate.net This positive region can engage in halogen bonding, a type of non-covalent interaction. The map would therefore highlight the carbonyl oxygen as a primary site for electrophilic interaction and the iodine's σ-hole as a potential site for nucleophilic interaction.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov These methods, such as Hartree-Fock (HF) and Coupled Cluster (CC), can be highly accurate but are computationally more intensive than DFT. aps.org
Ab initio calculations are particularly valuable for predicting spectroscopic parameters. For 8-iodoflavone, these methods could be employed to compute:
NMR Chemical Shifts: Predicting the ¹H and ¹³C NMR spectra, which are crucial for structural confirmation. The calculations would help assign specific signals to each nucleus in the molecule.
Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra by calculating the vibrational modes. This would allow for the identification of characteristic peaks, such as the C=O stretch of the pyranone ring and vibrations involving the C-I bond.
Such theoretical predictions are instrumental in guiding the experimental characterization of new compounds. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
While the flavone (B191248) core is largely rigid, rotation around single bonds allows the molecule to adopt different three-dimensional arrangements, or conformations. Computational methods are essential for exploring these conformations and their relative energies.
The primary conformational flexibility in 8-iodoflavone arises from the rotation of the 2-phenyl group (the B-ring) relative to the benzopyranone (A- and C-rings) plane. The angle of this rotation is defined by a dihedral angle (e.g., C3-C2-C1'-C6').
Computational conformational analysis involves systematically rotating this bond and calculating the potential energy at each step. libretexts.org This generates a potential energy landscape, which identifies the most stable, low-energy conformers. princeton.edu For most flavones, a planar or near-planar conformation is energetically favored because it maximizes the π-conjugation across the entire molecule, leading to greater electronic stability. nih.govacs.org The introduction of a substituent at the 8-position, like the relatively bulky iodine atom, could potentially introduce some steric hindrance that might affect the preferred dihedral angle, although a largely planar structure is still expected to be the global minimum.
The conformation of a molecule can be influenced by its environment, particularly the solvent. cas.cz Molecular Dynamics (MD) simulations are a powerful tool for studying these effects. MD simulations model the movement of atoms and molecules over time by applying the laws of classical mechanics. biorxiv.orgfrontiersin.org
In an MD simulation of 8-iodoflavone, the compound would be placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol). The simulation would track the interactions between the solute and solvent, providing insight into how solvation affects conformational stability. acs.orgprimescholars.com For instance, polar solvents would interact strongly with the polar carbonyl group, potentially influencing the orientation of the phenyl ring. MD simulations can also reveal information about the local solvent structure around the solute, such as the formation of hydration shells.
Reaction Mechanism Elucidation Using Computational Chemistry
Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. rsc.org By modeling reactants, products, and the transition states that connect them, methods like DFT can provide a molecular-level understanding of reaction mechanisms. nih.gov
For 8-iodoflavone, computational studies could elucidate the mechanisms of various potential reactions:
Nucleophilic Aromatic Substitution: The C-I bond is a potential reaction site. Computational modeling could map the energy profile for the substitution of the iodo group by various nucleophiles, determining activation barriers and reaction energies.
Electrophilic Addition: The flavone skeleton can undergo electrophilic attack. Calculations could predict the most likely sites for attack by comparing the stability of intermediates formed at different positions on the aromatic rings.
Reactions at the Carbonyl Group: The reactivity of the C4-carbonyl group towards nucleophiles could be investigated.
Radical Scavenging Mechanisms: Many flavonoids are antioxidants. Computational studies can explore the mechanisms by which 8-iodoflavone might react with free radicals, for example, through hydrogen atom transfer (HAT) or single electron transfer (SET) pathways. nih.gov
Transition State Analysis for Synthetic Pathways
The synthesis of flavones, including 8-iodoflavone, often involves the cyclization of precursor molecules like 2'-hydroxychalcones. mdpi.comresearchgate.net Transition state analysis using computational methods, such as density functional theory (DFT), can elucidate the energy barriers and geometries of the transition states involved in these cyclization reactions.
While specific transition state analyses for the synthesis of 8-iodoflavone are not extensively documented, studies on related flavone syntheses provide valuable insights. For instance, the synthesis of flavanones, which can be oxidized to flavones, has been studied computationally, revealing the energetics of different reaction pathways. mdpi.com The synthesis of 8-arylflavones has also been reported, implying that functional groups at the 8-position are synthetically accessible. researchgate.net The synthesis of 8-iodoflavones and related compounds has been documented, suggesting that the synthetic routes are established, even if detailed computational transition state analyses for these specific reactions are not widely published. acs.org
One common method for flavone synthesis is the oxidative cyclization of 2'-hydroxychalcones. This process can be catalyzed by various reagents, and computational studies can model the interaction of the substrate with the catalyst to determine the most likely reaction mechanism and the structure of the transition state. For example, palladium(II)-catalyzed oxidative cyclization has been used for the divergent synthesis of flavones and flavanones. mdpi.com
Table 1: Key Computational Parameters in Transition State Analysis of Flavone Synthesis
| Parameter | Description | Relevance to 8-iodoflavone Synthesis |
| Activation Energy (ΔG‡) | The energy difference between the reactants and the transition state. | A lower activation energy indicates a more favorable reaction pathway for the cyclization to form the flavone ring. |
| Transition State Geometry | The spatial arrangement of atoms at the highest point on the reaction coordinate. | Provides insight into the steric and electronic factors that influence the cyclization process, including the role of the iodine substituent. |
| Imaginary Frequency | A vibrational mode with a negative frequency, characteristic of a true transition state. | Confirms that the calculated structure is a transition state rather than a stable intermediate or reactant/product. |
Mechanistic Insights into Reactivity
Electrophilic Aromatic Substitution: The electron-withdrawing inductive effect of the iodine atom deactivates the A-ring towards electrophilic attack.
Nucleophilic Aromatic Substitution: The iodine atom can potentially act as a leaving group in nucleophilic aromatic substitution reactions, although this is generally less favorable than with other halogens like bromine or chlorine.
Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a common site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of the 8-position. mdpi.com
Quantum mechanical studies on the parent flavone molecule have provided insights into its electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com These studies are fundamental to understanding the reactivity of flavone derivatives. The introduction of an iodine atom at the 8-position would modulate these electronic properties, which can be predicted through similar computational methods.
Structure-Activity Relationship (SAR) Modeling for Biological Interactions (Pre-clinical/Mechanistic)
SAR modeling is a powerful tool for understanding how the chemical structure of a compound relates to its biological activity. For 8-iodoflavone, these studies can help predict its potential as a therapeutic agent.
Molecular Docking and Ligand-Based Design for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.govnih.gov This can provide insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex.
While specific molecular docking studies for 8-iodoflavone are not widely available, numerous studies on other flavone derivatives have been conducted. nih.govnih.gov These studies have shown that flavonoids can bind to a variety of biological targets, including enzymes and receptors. nih.gov The position and nature of substituents on the flavone scaffold are critical for determining binding affinity and selectivity. researchgate.net For instance, studies on halogenated flavonoids have suggested that halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. acs.org The bulky iodine atom at the 8-position could play a significant role in the binding of 8-iodoflavone to a target protein through steric and electronic interactions.
Table 2: Potential Molecular Interactions of 8-Iodoflavone in a Protein Binding Site
| Interaction Type | Description | Potential Role of the 8-Iodo Group |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The carbonyl group and the ether oxygen of the flavone core are potential hydrogen bond acceptors. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | The phenyl rings of the flavone structure contribute to hydrophobic interactions. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic rings of the flavone can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The iodine atom at the 8-position can act as a halogen bond donor, interacting with a nucleophilic site on the protein. |
QSAR Studies for Predictive Biological Activity (Mechanistic)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.govnih.govacs.org These models can then be used to predict the activity of new, untested compounds.
QSAR studies on flavonoids have been performed for various biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. nih.govnih.gov These studies typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.
While a specific QSAR model for 8-iodoflavone is not available, general QSAR models for flavones can provide an indication of the features that are important for a particular biological activity. The contribution of a substituent at the 8-position would be captured by the descriptors used in the model. For example, a descriptor related to the size or polarizability of the substituent at this position would account for the presence of the iodine atom. Studies on 8-substituted flavones have shown that the nature of the substituent at this position can significantly impact biological activity. researchgate.net
Table 3: Common Molecular Descriptors in QSAR Studies of Flavonoids
| Descriptor Class | Example Descriptors | Relevance to 8-Iodoflavone |
| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | The electronegativity and polarizability of the iodine atom will significantly influence these descriptors. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | The large size of the iodine atom will be reflected in these steric parameters. |
| Hydrophobic | LogP (octanol-water partition coefficient) | The hydrophobicity of the molecule is affected by the presence of the iodine atom. |
| Topological | Connectivity indices, Shape indices | These descriptors encode information about the branching and shape of the molecule, which is altered by the 8-iodo substituent. |
Applications of 4h 1 Benzopyran 4 One, 8 Iodo 2 Phenyl in Materials Science and Catalysis
Utilization in Functional Materials
The inherent photophysical properties and the potential for directed intermolecular interactions make 8-iodoflavone a promising building block for a new generation of functional materials.
Flavones, as a class of compounds, are known for their photochemical activity, including fluorescence and the ability to act as photosensitizers. nih.gov The photophysical properties of flavones can be finely tuned through substituent effects. nih.gov For instance, novel flavone-based systems exhibiting aggregation-induced emission enhancement (AIEE) have been developed, with fluorescence emissions that are tunable across the visible spectrum by altering substituent groups. mdpi.com
The presence of the iodo-substituent at the 8-position of the flavone (B191248) core in 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- is anticipated to significantly influence its photophysical behavior. The heavy atom effect of iodine is well-known to promote intersystem crossing from the singlet excited state to the triplet state. This property is highly desirable for applications in photodynamic therapy and as photosensitizers in photochemical reactions. nih.gov
Furthermore, theoretical studies on methoxylated flavones have demonstrated a correlation between their molecular structure and their optical properties, including their potential as UV photo-protective agents. nih.gov The introduction of an iodo-group could similarly be explored for the development of novel UV-absorbing materials. The potential for creating tunable light-emitting materials also exists, with the emission wavelength being dependent on the electronic nature of substituents on the flavone scaffold.
Table 1: Potential Photophysical Properties of 8-Iodoflavone Derivatives
| Derivative/Substituent | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Potential Application |
| 8-iodo-2-phenyl-4H-1-benzopyran-4-one | ~320-360 | ~400-500 | Photosensitizer, Optoelectronic component |
| 8-iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | ~330-370 | ~420-520 | Blue-light emitting material |
| 8-iodo-2-(4-nitrophenyl)-4H-1-benzopyran-4-one | ~340-380 | Quenched | Non-linear optical material |
Note: The data in this table is hypothetical and based on general trends observed for functionalized flavones. Specific experimental values would be required for confirmation.
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a powerful tool for creating complex, functional materials. mdpi.com Flavonoids are known to interact with metal ions, forming coordination complexes that can self-assemble into larger architectures. mdpi.com
The 8-iodo-2-phenyl-4H-1-benzopyran-4-one molecule possesses several features that make it an attractive candidate for the design of supramolecular assemblies. The carbonyl group at the 4-position can act as a hydrogen bond acceptor or a coordination site for metal ions. More significantly, the iodine atom at the 8-position can participate in halogen bonding. Halogen bonding is a highly directional and specific non-covalent interaction that is increasingly being utilized in crystal engineering and the construction of supramolecular materials. The strength of the halogen bond can be tuned by the nature of the halogen and the electron-donating or -withdrawing character of the surrounding molecular framework.
The interplay of halogen bonding, π-π stacking interactions between the aromatic rings, and potential hydrogen bonding could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular structures with potential applications in areas such as porous materials for gas storage or separation.
Role in Catalysis and Ligand Design
The unique electronic and structural features of 8-iodoflavone also position it as a versatile molecule in the field of catalysis, both as a ligand for transition metals and as a potential organocatalyst.
Flavonoids can act as ligands for a variety of transition metals, with the resulting complexes exhibiting catalytic activity. researchgate.netcambridgescholars.comnih.gov The coordination of flavonoids to metal ions can modulate their redox properties and create catalytically active sites. rsc.org For example, cobalt(II) complexes with flavonol ligands have been shown to catalyze oxygenation reactions. rsc.org
In the case of 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-, the carbonyl oxygen can serve as a coordination site for a metal center. While it lacks the common 5-hydroxy group that often participates in chelation, the phenyl ring at the 2-position could potentially be involved in η⁶-coordination.
Crucially, the carbon-iodine bond at the 8-position offers a reactive handle for catalytic applications. This C-I bond can undergo oxidative addition to a low-valent metal center, such as palladium(0) or copper(I), which is a key step in many cross-coupling reactions. This suggests that 8-iodoflavone could act as a precursor to flavone-based phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, where the flavone moiety could influence the catalytic activity and selectivity through its electronic and steric properties. The synthesis of flavones and flavanones can be achieved via palladium(II)-catalyzed oxidative cyclization, highlighting the compatibility of the flavone core with transition metal catalysis. nih.gov
Table 2: Potential Catalytic Applications of 8-Iodoflavone-Derived Ligands
| Catalytic Reaction | Metal Center | Role of 8-Iodoflavone Derivative |
| Suzuki-Miyaura Coupling | Palladium | Precursor to a phosphine-flavone ligand |
| Heck Coupling | Palladium | Aryl halide source and potential ligand |
| C-N Coupling | Copper | Ligand for copper-catalyzed amination |
| Sonogashira Coupling | Palladium/Copper | Aryl halide for alkynylation |
While the use of flavones as organocatalysts is a less explored area, the structural features of 8-iodoflavone suggest potential avenues for investigation. The carbonyl group could act as a Lewis basic site to activate substrates. The development of an efficient organocatalytic method for the synthesis of flavones indicates the compatibility of the flavone structure with catalytic processes. nih.gov
The potential for 8-iodoflavone to act as a halogen bond donor in organocatalysis is an intriguing possibility. Halogen bonding catalysis is an emerging field where the electrophilic region on the halogen atom is used to activate substrates. Given the directionality and tunability of halogen bonds, 8-iodoflavone could be explored as a catalyst for reactions such as Michael additions or Diels-Alder reactions.
Chemosensors and Biosensors Based on the Flavone Scaffold
The development of fluorescent chemosensors for the detection of ions and small molecules is a significant area of research in analytical and environmental chemistry. The flavone scaffold has proven to be an excellent platform for the design of such sensors. nih.gov The fluorescence of flavone derivatives is often sensitive to their local environment and can be modulated by the binding of specific analytes. researchgate.net
Flavone-based fluorescent probes have been successfully developed for the relay recognition of ions like HSO₃⁻ and Al³⁺. nih.gov The substitution pattern on the flavone ring is critical for determining the selectivity and sensitivity of the sensor. The introduction of an iodo-group at the 8-position would alter the electronic distribution within the flavone core, potentially leading to new or enhanced sensing capabilities. The heavy atom effect of iodine could also be exploited to design phosphorescent sensors with long-lived emission, which can be advantageous for time-resolved measurements.
The design of chemosensors often involves the principles of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The electron-withdrawing nature of the iodine atom could influence these processes upon analyte binding, leading to a measurable change in the fluorescence signal. For example, a flavone derivative could be designed where the binding of a metal ion at a specific site perturbs the electronic interaction with the iodo-substituent, resulting in a "turn-on" or "turn-off" fluorescent response.
Future Directions and Emerging Research Avenues for 4h 1 Benzopyran 4 One, 8 Iodo 2 Phenyl
Development of Next-Generation Sustainable Synthesis Methodologies
The future synthesis of 8-iodoflavone will likely move beyond traditional methods towards more sustainable and efficient technologies. Green chemistry principles are expected to be at the forefront of these developments, aiming to reduce waste, energy consumption, and the use of hazardous reagents.
Key areas of exploration include:
Photocatalysis: The use of light to drive chemical reactions offers a green alternative to heat-intensive methods. Future research could focus on developing photocatalytic systems for the direct C-H iodination of the flavone (B191248) core or for the cyclization of chalcone (B49325) precursors under mild conditions.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of a continuous flow process for the synthesis of 8-iodoflavone could significantly streamline its production.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of 8-iodoflavone could offer unparalleled selectivity and milder reaction conditions. Future work might involve screening for or engineering enzymes capable of regioselective iodination of the flavone scaffold.
| Methodology | Potential Advantages for 8-Iodoflavone Synthesis |
| Photocatalysis | Mild reaction conditions, high selectivity, reduced energy consumption. |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and higher yields. |
| Biocatalysis | High regioselectivity and stereoselectivity, environmentally benign. |
Exploration of Undiscovered Reactivity and Transformation Pathways
The presence of an iodine atom on the flavone skeleton provides a versatile handle for a wide range of chemical transformations that remain largely unexplored for this specific molecule. Future research should aim to map the reactivity landscape of 8-iodoflavone.
Promising avenues for investigation include:
Transition Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is an excellent substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions could be used to introduce a diverse array of substituents at the 8-position, leading to novel derivatives with potentially enhanced biological activities.
C-H Activation: Direct functionalization of the C-H bonds on the flavone scaffold, particularly those in proximity to the iodine atom, could provide novel routes to complex derivatives. Research into regioselective C-H activation reactions will be crucial.
Cycloaddition Reactions: The electron-deficient nature of the flavone core, potentially influenced by the iodine substituent, could be exploited in various cycloaddition reactions to construct novel polycyclic architectures.
Deeper Elucidation of Molecular Mechanisms in Biological Systems
While flavonoids are known for their broad range of biological activities, the specific molecular mechanisms of 8-iodoflavone are not well understood. Future research should focus on identifying its biological targets and elucidating the pathways through which it exerts its effects.
Key research questions to address include:
Target Identification: What are the primary cellular targets of 8-iodoflavone? Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify its binding partners.
Pathway Analysis: Which signaling pathways are modulated by 8-iodoflavone? A deeper understanding of its impact on cellular signaling will be critical to understanding its therapeutic potential.
Structure-Activity Relationship (SAR) Studies: How does the iodine atom at the 8-position influence the biological activity of the flavone core? Systematic synthesis and biological evaluation of a library of 8-substituted flavone analogs will be essential to establish clear SARs. Research has indicated that the functional group at the 8-position of flavones can play a significant role in their bioactivity nih.govdrugpatentwatch.com.
Advanced Computational Design and Predictive Modeling for Structure-Function Relationships
Computational approaches are poised to play a pivotal role in accelerating the discovery and optimization of 8-iodoflavone derivatives. In silico methods can guide synthetic efforts and provide insights into the molecular basis of activity.
Future computational studies should focus on:
Molecular Docking: Docking studies can predict the binding modes of 8-iodoflavone and its analogs with various biological targets, helping to prioritize compounds for synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish mathematical relationships between the structural features of 8-iodoflavone derivatives and their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between 8-iodoflavone and its biological targets, offering deeper insights into the mechanism of action.
| Computational Method | Application to 8-Iodoflavone Research |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. |
| QSAR | Prediction of biological activity based on chemical structure. |
| MD Simulations | Elucidation of dynamic interactions with biological targets. |
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in the discovery and development of new molecules. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human intuition.
Future applications of AI and ML in 8-iodoflavone research include:
De Novo Design: Generative AI models can be trained on existing chemical data to design novel 8-iodoflavone analogs with desired properties, such as enhanced potency or improved pharmacokinetic profiles.
Bioactivity Prediction: ML models can be developed to predict the biological activity of 8-iodoflavone derivatives against a range of targets, enabling rapid virtual screening of large compound libraries. mdpi.commdpi.com
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes for the preparation of 8-iodoflavone and its analogs, accelerating the synthetic process. preprints.orgchemcopilot.comrjptonline.org
The convergence of these cutting-edge research avenues promises to unlock the full scientific and therapeutic potential of 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-, paving the way for the development of novel chemical entities with tailored properties and functions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-iodo-2-phenyl-4H-1-benzopyran-4-one, and how can purity be optimized?
- Methodology :
- Synthesis : Start with the chromone core (4H-1-benzopyran-4-one) , and introduce iodine at the 8-position via electrophilic substitution under controlled conditions (e.g., using iodine monochloride in acetic acid). The phenyl group at the 2-position can be introduced via Friedel-Crafts acylation or Suzuki coupling for regioselectivity.
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. LCMS (as in ) and 1H NMR should confirm structural integrity.
Q. Which spectroscopic techniques are critical for characterizing 8-iodo-2-phenyl-4H-1-benzopyran-4-one?
- Methodology :
- 1H/13C NMR : Assign aromatic protons and carbons, focusing on deshielding effects from iodine (e.g., C-8 signal downfield shift) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic pattern (iodine has a distinct 127I/129I ratio).
- FT-IR : Validate carbonyl (C=O) stretching (~1650 cm⁻¹) and C-I bonds (~500 cm⁻¹).
Q. What safety protocols are essential for handling iodinated benzopyranones in the lab?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosolized particles, wear NIOSH-approved N95 respirators .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile iodine byproducts.
- Waste Disposal : Collect iodine-containing waste separately for treatment with sodium thiosulfate to neutralize reactivity before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of substituted benzopyranones?
- Methodology :
- Reproducibility Checks : Replicate synthesis using literature protocols and compare results. For example, if melting points differ between studies, assess crystallinity via X-ray diffraction .
- Purity Analysis : Use differential scanning calorimetry (DSC) to distinguish between pure compound melting and decomposition. Impurities (e.g., residual solvents) can depress melting points .
Q. What experimental strategies are effective for studying the structure-activity relationship (SAR) of 8-iodo-2-phenyl-4H-1-benzopyran-4-one in kinase inhibition?
- Methodology :
- Analog Synthesis : Prepare derivatives with halogens (Cl, Br) at the 8-position or substituted phenyl groups at the 2-position to compare inhibitory potency .
- Enzymatic Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC50 values. Cross-reference with known inhibitors like LY294002 (a morpholinyl benzopyranone) .
- Computational Docking : Model interactions with ATP-binding pockets using software like AutoDock Vina to predict binding affinities .
Q. How can computational chemistry predict the electronic effects of iodine substitution on the benzopyranone core?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density maps. Iodine’s electronegativity and polarizability may alter charge distribution at reactive sites (e.g., carbonyl group) .
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps of iodinated vs. non-iodinated analogs to assess reactivity toward electrophiles/nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
